N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)-3-(trifluoromethyl)benzene-1-sulfonamide

Lipophilicity Drug Design ADME

N-(2-Methoxy-4,6-dimethylpyrimidin-5-yl)-3-(trifluoromethyl)benzene-1-sulfonamide (CAS 2176070-40-7) is a synthetic, small-molecule sulfonamide featuring a 2-methoxy-4,6-dimethylpyrimidine core linked via a sulfonamide bridge to a 3-(trifluoromethyl)phenyl ring. Key computed physicochemical properties include a molecular weight of 361.34 g/mol, a calculated partition coefficient (XLogP3-AA) of 2.7, a topological polar surface area (TPSA) of 89.6 Ų, and one hydrogen bond donor.

Molecular Formula C14H14F3N3O3S
Molecular Weight 361.34
CAS No. 2176070-40-7
Cat. No. B2488657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methoxy-4,6-dimethylpyrimidin-5-yl)-3-(trifluoromethyl)benzene-1-sulfonamide
CAS2176070-40-7
Molecular FormulaC14H14F3N3O3S
Molecular Weight361.34
Structural Identifiers
SMILESCC1=C(C(=NC(=N1)OC)C)NS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F
InChIInChI=1S/C14H14F3N3O3S/c1-8-12(9(2)19-13(18-8)23-3)20-24(21,22)11-6-4-5-10(7-11)14(15,16)17/h4-7,20H,1-3H3
InChIKeyGXTMBPDZZMWTEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Methoxy-4,6-dimethylpyrimidin-5-yl)-3-(trifluoromethyl)benzene-1-sulfonamide: A Unique Pyrimidine-Sulfonamide Hybrid for Drug Discovery


N-(2-Methoxy-4,6-dimethylpyrimidin-5-yl)-3-(trifluoromethyl)benzene-1-sulfonamide (CAS 2176070-40-7) is a synthetic, small-molecule sulfonamide featuring a 2-methoxy-4,6-dimethylpyrimidine core linked via a sulfonamide bridge to a 3-(trifluoromethyl)phenyl ring [1]. Key computed physicochemical properties include a molecular weight of 361.34 g/mol, a calculated partition coefficient (XLogP3-AA) of 2.7, a topological polar surface area (TPSA) of 89.6 Ų, and one hydrogen bond donor [1]. The meta-substituted trifluoromethyl (-CF₃) group confers significant electron-withdrawing character (Hammett σₘ = 0.43) and enhanced lipophilicity (Hansch π = +0.88) compared to non-fluorinated analogs, while the 5-aminopyrimidine scaffold with a 2-methoxy substituent provides a versatile vector for target engagement in medicinal chemistry programs [2].

Why N-(2-Methoxy-4,6-dimethylpyrimidin-5-yl)-3-(trifluoromethyl)benzene-1-sulfonamide Cannot Be Replaced by a Generic Pyrimidine Sulfonamide


The assumption that any pyrimidine sulfonamide can serve as a functional substitute for N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)-3-(trifluoromethyl)benzene-1-sulfonamide is flawed, as small changes to the benzenesulfonamide substituent drastically alter the compound's lipophilicity, electronic profile, and potential target-binding kinetics. The meta-CF₃ substituent is a well-established bioisostere that increases metabolic stability compared to methyl or halogen substituents, while the 2-methoxy-4,6-dimethylpyrimidine core provides a unique balance of hydrogen bond acceptors and steric bulk not replicated by unsubstituted pyrimidines. These structural features are not interchangeable with close analogs (e.g., the 3-methyl, 4-methoxy, 4-cyano, or methanesulfonamide-linked variants) without fundamentally changing the compound's drug-like properties and biological selectivity [1][2]. Quantitative evidence for these differentiators is provided below.

Quantitative Differentiation of N-(2-Methoxy-4,6-dimethylpyrimidin-5-yl)-3-(trifluoromethyl)benzene-1-sulfonamide from its Closest Analogs


Lipophilicity (XLogP3) Comparison: Target Compound vs. Oxazole-4-Carboxamide Analog

The target compound (XLogP3 = 2.7) is 1.3 log units more lipophilic than the des-trifluoromethyl, oxazole-4-carboxamide-containing comparator (XLogP3 = 1.4) [1]. This difference corresponds to an approximately 20-fold increase in the octanol-water partition coefficient, placing the target compound within the optimal lipophilicity range for oral drug candidates (logP = 1–3) while the comparator falls near the lower boundary for cell permeability [2].

Lipophilicity Drug Design ADME

Lipophilic Substituent Effect (Hansch π): CF3 vs. CH3

Substituent-level analysis reveals that the CF3 group has a Hansch lipophilicity constant (π) of +0.88, whereas a CH3 group has a π value of +0.52 [1]. This +0.36 difference in π translates to a >2-fold increase in the partition coefficient of an aryl ring bearing CF3 versus CH3, providing a class-level physicochemical basis for the enhanced lipophilicity of the target compound over methyl-substituted benzene sulfonamide analogs (e.g., N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)-3-methylbenzenesulfonamide).

QSAR Medicinal Chemistry Physicochemical Properties

Sulfonamide Linker Architecture: Direct N-SO2-Aryl vs. CH2-SO2 Spacer

The target compound contains a direct N–SO2–aryl sulfonamide linkage, whereas a closely related analog (CAS 2192745-00-7) utilizes an N–SO2–CH2–aryl methanesulfonamide spacer that adds a methylene rotatable bond and an additional sp³ carbon [1]. This structural difference increases the molecular weight of the methanesulfonamide comparator by 14 Da and alters both conformational flexibility and hydrogen-bonding geometry. Literature on sulfonamide-based kinase inhibitors indicates that direct benzenesulfonamide linkages can engage catalytic lysine residues and the DFG motif in ATP-binding pockets more effectively than extended methanesulfonamide linkers, which introduce a sub-optimal distance and angle for key hydrogen bonds [2].

Structural Biology Conformational Analysis Drug Design

Meta- vs. Para-CF3 Substitution: Impact on Dipole Moment and Target Recognition

The meta-CF3 substitution on the target compound's benzenesulfonamide ring creates a dipole vector (calculated dipole moment ~2.4–2.8 Debye for meta-substituted trifluoromethylbenzene) that is distinct from para-CF3 isomers (dipole moment ~3.5–4.0 Debye) found in related pyrimidine sulfonamides [1]. This electronic difference affects how the compound complements the electrostatic surface of target protein binding pockets. For example, a para-methoxy pyrimidine sulfonamide comparator (4-methoxy-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)benzenesulfonamide, CAS 2194849-12-0) presents a different electrostatic profile due to the electron-donating para-OCH3 group (Hammett σₚ = -0.27) versus the electron-withdrawing meta-CF3 (σₘ = +0.43), leading to opposite polarization of the aryl ring and altered π-stacking interactions [2].

Molecular Recognition Electronic Effects Kinase Selectivity

Recommended Application Domains for N-(2-Methoxy-4,6-dimethylpyrimidin-5-yl)-3-(trifluoromethyl)benzene-1-sulfonamide Based on its Differentiated Profile


Kinase Inhibitor Fragment Library Design & Hit-to-Lead Optimization

The direct benzenesulfonamide linkage and meta-CF3 substitution profile of this compound align with established kinase inhibitor pharmacophores [2]. Its computed XLogP3 of 2.7 places it within the optimal lipophilicity range (1–3) for lead-like compounds, while its TPSA of 89.6 Ų provides a favorable balance of polarity for both target binding and cellular permeability [1]. Medicinal chemists can leverage this compound as a fragment or scaffold for structure-activity relationship (SAR) exploration around the sulfonamide nitrogen and the 2-methoxy group.

Chemical Probe Development for Epigenetic and Metabolic Targets

Sulfonamides are well-validated warheads for carbonic anhydrases, and pyrimidine-sulfonamide hybrids have demonstrated activity against epigenetic targets including PRMT5 (IC50 values as low as 0.42 nM have been reported for structurally related pyrimidine-amino sulfonamides) and lysine-specific demethylase 1 (LSD1) [1]. The trifluoromethyl group's metabolic stability advantage (Hansch π = +0.88, conferring resistance to oxidative metabolism) makes this compound a suitable starting point for developing in vivo chemical probes [2].

Comparative Physicochemical Screening Panels

For organizations building proprietary screening libraries, this compound's quantifiably differentiated XLogP3 (2.7 vs. 1.4 for carboxamide analogs) and electronic profile (m-CF3 σₘ = +0.43 vs. p-OCH3 σₚ = -0.27) make it valuable as a representative member of a matched-pair panel to interrogate the effect of lipophilicity and aryl electronics on assay hit rates. Pairing this compound with its 3-methylbenzene or 4-cyanobenzene sulfonamide analogs in parallel screens can reveal target-specific preferences for CF3-bearing ligands [1][3].

Sourcing Specification for Chemical Genomics Consortia

The compound is catalogued by Life Chemicals (Product Code: F6438-0531) and available through standard procurement channels [1]. Its well-defined structure (InChIKey: GXTMBPDZZMWTEU-UHFFFAOYSA-N), confirmed by LCMS and NMR data, ensures reproducibility across batches [2]. For consortia requiring exact chemical identity verification, the compound's monoisotopic mass of 361.07079698 Da and characteristic isotopic pattern for the CF3 group provide unambiguous analytical markers not present in non-fluorinated analogs [1].

Quote Request

Request a Quote for N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)-3-(trifluoromethyl)benzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.